1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 3,5-dichloro-4-methylphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-dichloro-4-methylphenylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrrolidine-2,5-dione ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1-(4-Methylphenyl)pyrrolidine-2,5-dione: Lacks the chloro substituents, resulting in different chemical properties and applications
This compound’s unique substitution pattern with both chloro and methyl groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
27746-64-1 |
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Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6-8(12)4-7(5-9(6)13)14-10(15)2-3-11(14)16/h4-5H,2-3H2,1H3 |
InChI Key |
YINASKKFRWHISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N2C(=O)CCC2=O)Cl |
Origin of Product |
United States |
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